![molecular formula C13H20O B13432473 4-[2-Methyl-1-(1-methylethyl)propyl]phenol CAS No. 1824346-00-0](/img/structure/B13432473.png)
4-[2-Methyl-1-(1-methylethyl)propyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-Methyl-1-(1-methylethyl)propyl]phenol is an organic compound with the molecular formula C13H20O It is a type of phenol, characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Methyl-1-(1-methylethyl)propyl]phenol typically involves the alkylation of phenol with an appropriate alkyl halide under acidic or basic conditions. One common method is the Friedel-Crafts alkylation, where phenol reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions include maintaining a controlled temperature and ensuring anhydrous conditions to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The process includes the use of high-purity reactants and catalysts, along with stringent control of reaction parameters such as temperature, pressure, and reaction time. Post-reaction purification steps, including distillation and crystallization, are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[2-Methyl-1-(1-methylethyl)propyl]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aromatic ring can be hydrogenated under high pressure and in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Cyclohexanol derivatives.
Substitution: Nitro, sulfonyl, and halogenated phenolic compounds.
Scientific Research Applications
4-[2-Methyl-1-(1-methylethyl)propyl]phenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its role in drug development, particularly in designing phenolic-based pharmaceuticals.
Industry: Utilized in the production of resins, adhesives, and coatings due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-[2-Methyl-1-(1-methylethyl)propyl]phenol involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. The aromatic ring can participate in π-π interactions with other aromatic systems, influencing molecular recognition and binding.
Comparison with Similar Compounds
4-[2-Methyl-1-(1-methylethyl)propyl]phenol can be compared with other phenolic compounds such as:
Phenol: The simplest phenol with a hydroxyl group attached to a benzene ring.
4-Methylphenol (p-Cresol): Similar structure but with a methyl group instead of the isopropyl group.
2-Isopropyl-4-methylphenol (Thymol): Contains both isopropyl and methyl groups on the aromatic ring.
Uniqueness
The presence of the 2-methyl-1-(1-methylethyl)propyl group in this compound imparts unique steric and electronic properties, making it distinct from other phenolic compounds. This structural uniqueness can influence its reactivity, solubility, and interaction with biological targets.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and chemical properties make it a valuable subject of study in organic chemistry, biology, medicine, and industry.
Properties
CAS No. |
1824346-00-0 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
4-(2,4-dimethylpentan-3-yl)phenol |
InChI |
InChI=1S/C13H20O/c1-9(2)13(10(3)4)11-5-7-12(14)8-6-11/h5-10,13-14H,1-4H3 |
InChI Key |
OJSPJFXLZMMKFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


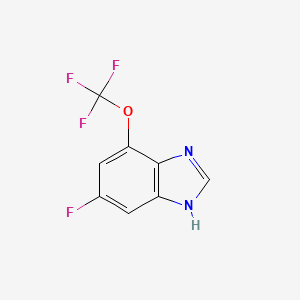
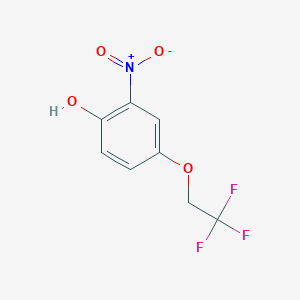
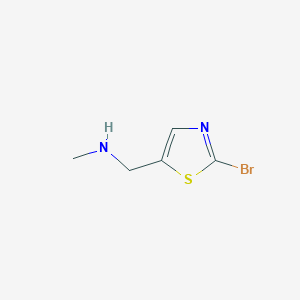
![8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methylpurine-2,6-dione](/img/structure/B13432410.png)
![N(iPr)2P(OCH2CH2CN)(-3)[Trt(-5)]2-deoxy-D-thrPenf(b)-thymin-1-yl](/img/structure/B13432413.png)
![5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B13432414.png)
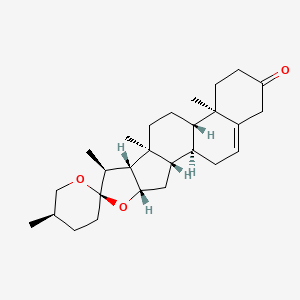
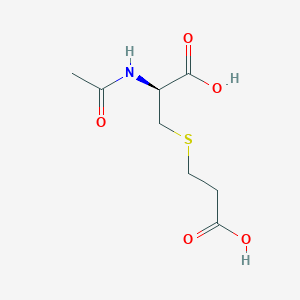
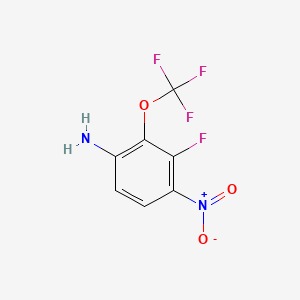


![5-[2-[4-[(2-Butyl-4-chloroimidazol-1-yl)methyl]phenyl]phenyl]-2-trityltetrazole](/img/structure/B13432456.png)
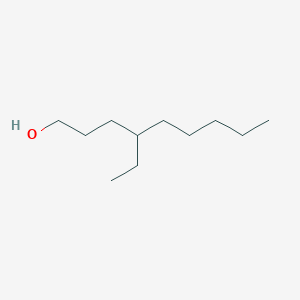
![(8S,9S,10R,11R,13S,14S,17R)-17-(2,2-diiodoacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13432480.png)
